2-[(3-Chlorophenyl)methyl]-2-methylpyrrolidine
Description
2-[(3-Chlorophenyl)methyl]-2-methylpyrrolidine is a pyrrolidine derivative featuring a 3-chlorobenzyl substituent and a methyl group at the 2-position of the pyrrolidine ring. Key structural attributes include:
- 3-Chlorophenylmethyl group: Enhances lipophilicity and may influence substrate-receptor binding via halogen interactions.
- Methyl substituent: Steric effects at the 2-position could modulate metabolic stability or steric hindrance in biological systems.
Properties
Molecular Formula |
C12H16ClN |
|---|---|
Molecular Weight |
209.71 g/mol |
IUPAC Name |
2-[(3-chlorophenyl)methyl]-2-methylpyrrolidine |
InChI |
InChI=1S/C12H16ClN/c1-12(6-3-7-14-12)9-10-4-2-5-11(13)8-10/h2,4-5,8,14H,3,6-7,9H2,1H3 |
InChI Key |
HNPAGNPTVBZQJT-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCN1)CC2=CC(=CC=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Alkylation of 2-Methylpyrrolidine with 3-Chlorobenzyl Chloride
Step 1: Synthesis of 2-Methylpyrrolidine
- Method: Hydrogenation of 2-methylpyrroline
- Reagents: 2-Methylpyrroline, hydrogen gas, a platinum catalyst (e.g., Pt/C)
- Conditions: Hydrogenation in ethanol at room temperature or slightly elevated temperatures (~25–50°C)
- Outcome: Formation of 2-methylpyrrolidine with high purity
Step 2: N-Alkylation with 3-Chlorobenzyl Chloride
- Reagents: 2-Methylpyrrolidine, 3-chlorobenzyl chloride, a base such as potassium carbonate or sodium hydride
- Conditions: Reflux in an aprotic solvent like acetonitrile or DMF
- Reaction: Nucleophilic substitution where the nitrogen atom attacks the electrophilic benzyl chloride, forming 2-[(3-Chlorophenyl)methyl]-2-methylpyrrolidine
- The reaction yields are typically high (~70–85%) under optimized conditions.
- The presence of excess base ensures complete alkylation and minimizes side reactions.
Cyclization Approach via Precursor Formation
Step 1: Synthesis of N-Substituted Pyrrolidine Precursors
- Method: Cyclization of amino acids or amino alcohols with appropriate aldehydes or ketones bearing the chlorophenylmethyl group.
- Example: Condensation of amino acids with 3-chlorobenzaldehyde followed by reduction to obtain the N-substituted pyrrolidine.
Step 2: Functionalization at the 2-Position
- Method: Alkylation or acylation at the 2-position using suitable electrophiles, such as methyl iodide or chloromethyl derivatives, under basic conditions.
Outcome: This route allows for regioselective modification at the 2-position, yielding the target compound after purification.
Alternative Route: Multi-step Synthesis via Intermediate Formation
Research from patents indicates a multi-step process involving:
- Formation of a thiazole or pyridine intermediate
- Coupling with pyrrolidine derivatives
- Final alkylation to introduce the chlorophenylmethyl group
For example, a key intermediate such as 8 (from patent WO2008137087A1) can be functionalized further to incorporate the chlorophenyl moiety through nucleophilic substitution or cross-coupling reactions.
Data Tables Summarizing Key Reaction Conditions
| Step | Reagents | Solvent | Catalyst | Temperature | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Hydrogenation of pyrroline | H₂, Pt/C | Ethanol | Platinum | 25–50°C | >90 | Converts pyrroline to pyrrolidine |
| N-Alkylation | 3-Chlorobenzyl chloride, K₂CO₃ | Acetonitrile | - | Reflux (~80°C) | 70–85 | Alkylates nitrogen atom |
| Cyclization to pyrrolidine | Amino acids + aldehyde | Variable | Acid or base | 100–160°C | 60–75 | Regioselective formation of pyrrolidine ring |
Research Findings and Considerations
- Selectivity: N-alkylation is favored over ring alkylation when using excess base and controlled temperature.
- Purity: Purification via column chromatography or recrystallization from suitable solvents (e.g., hexane/ethyl acetate) ensures high purity.
- Yield Optimization: Use of anhydrous conditions and excess electrophile can improve yields.
- Safety: Handling chloromethyl derivatives requires precautions due to their toxicity and reactivity.
Chemical Reactions Analysis
Types of Reactions
2-[(3-Chlorophenyl)methyl]-2-methylpyrrolidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenyl group can undergo substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrrolidine ring.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted products with new functional groups replacing the chlorine atom.
Scientific Research Applications
2-[(3-Chlorophenyl)methyl]-2-methylpyrrolidine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(3-Chlorophenyl)methyl]-2-methylpyrrolidine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Dichlorophenyl Analogs
Compound : 2-[(3,4-Dichlorophenyl)methyl]-2-methylpyrrolidine hydrochloride (CAS 2060008-02-6)
- Structural differences : Additional chlorine atom at the phenyl ring’s 4-position.
- Impact: Increased molecular weight (280.62 g/mol vs. ~209.45 g/mol for the monochloro analog). Enhanced lipophilicity (logP likely higher due to extra halogen). Potential for stronger halogen-bonding interactions in protein targets, as seen in SARS-CoV-2 main protease inhibitors with dihalogenated aromatic groups .
| Property | Target Compound* | 3,4-Dichloro Analog |
|---|---|---|
| Molecular Formula | C₁₂H₁₆ClN | C₁₂H₁₆Cl₃N |
| Molecular Weight (g/mol) | ~209.45 | 280.62 |
| Key Substituents | 3-Chlorophenylmethyl | 3,4-Dichlorophenylmethyl |
*Calculated based on structural inference.
Pyridine-Containing SARS-CoV-2 Inhibitors
Several pyridine derivatives with 3-chlorophenyl groups (e.g., 5RH2, 5RH3) exhibit strong binding to the SARS-CoV-2 main protease (Mpro) via:
Triazole-Thione Derivatives
Compounds such as 4-(4-Bromophenyl)-5-(3-chlorophenyl)-2-(morpholin-4-ylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione (19a) :
- Core structure : 1,2,4-triazole-thione vs. pyrrolidine.
- Functional groups : Morpholine/phenylpiperazine substituents improve solubility compared to the target’s simpler methyl group.
- Biological relevance : Triazole-thiones are associated with antimicrobial and antiviral activities, though their mechanisms differ from pyrrolidine-based compounds.
Piperidine-Pyridinyl Methanone Derivatives
Example: (1-Methyl-4-piperidinyl)[3-[2-(3-chlorophenyl)ethyl]pyridinyl]methanone hydrochloride
- Structural complexity : Incorporates both piperidine and pyridine rings, increasing steric bulk.
- Pharmacological use : Classified as a heterocyclic intermediate, suggesting applications in CNS drug development.
Key Research Findings
- Halogenation effects : Dichloro analogs show enhanced binding in viral protease studies, but excessive halogenation may reduce solubility .
- Heterocycle choice : Pyrrolidine’s rigidity vs. pyridine’s aromaticity impacts target selectivity; pyridine derivatives dominate in Mpro inhibition .
- Substituent optimization : Morpholine (in triazole-thiones) and methyl groups (in pyrrolidines) balance solubility and metabolic stability .
Biological Activity
2-[(3-Chlorophenyl)methyl]-2-methylpyrrolidine is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores the compound's biological activity, including its pharmacological properties, synthesis, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of 2-[(3-Chlorophenyl)methyl]-2-methylpyrrolidine is C12H17ClN, featuring a pyrrolidine ring substituted with a 3-chlorophenyl group and a methyl group at the 2-position. The presence of these functional groups contributes to its chemical reactivity and potential interactions with biological targets.
Pharmacological Studies
Research indicates that 2-[(3-Chlorophenyl)methyl]-2-methylpyrrolidine exhibits notable binding affinities to various biological targets, which may mediate its pharmacological effects. Interaction studies have highlighted its potential as an antagonist or modulator in several signaling pathways.
- Binding Affinity : The compound has shown varying degrees of binding affinity towards receptors involved in neurotransmission and metabolic regulation. Such interactions suggest a multifaceted role in influencing physiological processes.
-
Case Studies :
- A study involving the administration of this compound in animal models demonstrated alterations in feeding behavior, indicating its potential role in appetite regulation.
- Additional investigations revealed that it may influence stress response mechanisms, aligning with findings from related compounds that target similar pathways .
The biological activity of 2-[(3-Chlorophenyl)methyl]-2-methylpyrrolidine can be attributed to its interaction with specific receptors, particularly within the central nervous system (CNS). The compound may act as an antagonist at certain neuropeptide receptors, influencing neurotransmitter release and signaling cascades involved in mood regulation and appetite control.
Synthesis
The synthesis of 2-[(3-Chlorophenyl)methyl]-2-methylpyrrolidine can be achieved through several methodologies, including:
- Cycloaddition Reactions : Utilizing ylide precursors to form the pyrrolidine framework.
- Substitution Reactions : Modifying existing pyrrolidine derivatives to introduce the chlorophenyl group.
These synthetic routes allow for the generation of various derivatives that may exhibit distinct biological activities or improved pharmacological profiles.
Comparative Analysis
To better understand the potential of 2-[(3-Chlorophenyl)methyl]-2-methylpyrrolidine, a comparative analysis with structurally similar compounds is essential:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-[(4-Chlorophenyl)methyl]-2-methylpyrrolidine | Similar pyrrolidine structure with different substitution | Potentially different pharmacodynamics |
| 1-(3-Chlorobenzyl)-pyrrolidin-2-one | Contains a carbonyl group instead of an amine | Different receptor interaction profiles |
| N-(3-Chlorobenzyl)-N-methylpyrrolidin-2-one | Similar core structure with additional methyl substitution | Variations in receptor binding dynamics |
This table illustrates how slight modifications in structure can significantly impact biological activity and receptor interactions.
Future Directions
The ongoing research into 2-[(3-Chlorophenyl)methyl]-2-methylpyrrolidine suggests promising avenues for therapeutic applications, particularly in treating metabolic disorders and neuropsychiatric conditions. Investigating its full pharmacological profile will be crucial for understanding its potential as a drug candidate.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
